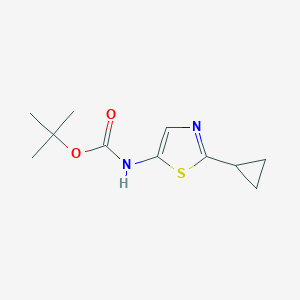
Ethyl 2-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)-4-methylthiazole-5-carboxylate is a synthetic compound known for its multifaceted chemical structure, which integrates elements of both pyrimidine and thiazole cores. This hybrid structure gives it unique properties and significant potential in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)-4-methylthiazole-5-carboxylate can be approached through several synthetic routes:
Formation of the Pyrimidine Core:
Thiazole Integration: The thiazole ring is generally constructed via cyclization reactions involving thioamides and α-halo ketones, usually requiring moderate to high temperatures.
Amidation Process: The acetamido group is introduced using acylation reactions with ethyl chloroformate or similar reagents, often in the presence of catalytic amounts of a base like triethylamine.
Industrial Production Methods
Industrial-scale production would optimize these steps for yield and cost efficiency:
Catalytic Process Optimization: Utilizing catalytic systems that enhance reaction rates and selectivity, such as palladium-catalyzed cross-coupling reactions.
Flow Chemistry Techniques: Implementing continuous flow reactors to streamline the production process, ensuring consistent quality and higher throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions at the benzylthio group, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidin-6-one ring can be achieved with agents such as lithium aluminum hydride, altering the electronic properties of the compound.
Substitution: The thiazole moiety can participate in electrophilic substitution reactions, especially at the 5-position, with common reagents including bromine or iodine in polar solvents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran solvent, reflux conditions.
Substitution: Bromine, chloroform solvent, ambient temperature.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones from the benzylthio group.
Reduction Products: Reduced derivatives of the pyrimidin-6-one ring.
Substitution Products: Halogenated thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
Ethyl 2-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)-4-methylthiazole-5-carboxylate is often studied for its role as an intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a valuable starting material for various organic synthesis applications.
Biology
The compound has been explored for its potential biological activities, including antimicrobial and antifungal properties. Its hybrid structure allows for interactions with multiple biological targets, providing a broad spectrum of activity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases, due to their ability to inhibit key enzymes and pathways involved in disease progression.
Industry
Industrial applications include its use as a precursor in the synthesis of agrochemicals and pharmaceuticals, where its unique structural components can be modified to enhance efficacy and reduce toxicity.
Mécanisme D'action
The mechanism by which Ethyl 2-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)-4-methylthiazole-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. Its pyrimidine core can mimic nucleic acid bases, potentially disrupting DNA and RNA synthesis. The thiazole ring may interact with enzymes involved in cellular metabolism, altering their activity and leading to cytotoxic effects.
Molecular Targets and Pathways
Enzyme Inhibition: Targeting enzymes such as dihydrofolate reductase, involved in nucleotide synthesis.
DNA/RNA Interaction: Intercalating into DNA or RNA strands, disrupting their replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetate: : Lacks the thiazole ring, resulting in different biological activity.
4-methylthiazole-5-carboxylic acid derivatives: : Similar thiazole structure but different functional groups, leading to varied chemical properties.
Pyrimidine-based antimicrobials: : Share the pyrimidine core but with different substituents, altering their antimicrobial spectrum.
Uniqueness
What sets Ethyl 2-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)-4-methylthiazole-5-carboxylate apart is its hybrid structure, combining pyrimidine and thiazole components. This dual nature allows it to participate in a wider range of chemical reactions and interact with more diverse biological targets, enhancing its potential in scientific research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-[[2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-3-28-18(27)17-12(2)21-20(30-17)24-16(26)10-14-9-15(25)23-19(22-14)29-11-13-7-5-4-6-8-13/h4-9H,3,10-11H2,1-2H3,(H,21,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZCXRJSOIKSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2807176.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807179.png)

![Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2807181.png)

![ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide](/img/structure/B2807183.png)
![N-(3,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2807184.png)
![1-(2,6-dichlorobenzyl)-N-[3-(dimethylamino)propyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2807185.png)


![(1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2807189.png)
![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid](/img/structure/B2807192.png)
